molecular formula C18H16N2O2 B5244676 N-(8-methoxyquinolin-5-yl)-4-methylbenzamide

N-(8-methoxyquinolin-5-yl)-4-methylbenzamide

Cat. No.: B5244676
M. Wt: 292.3 g/mol
InChI Key: WTOCFDITXBJPKO-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-4-methylbenzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-methoxyquinolin-5-yl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 8-methoxyquinoline and 4-methylbenzoic acid.

    Amidation Reaction: The 8-methoxyquinoline is first converted to its corresponding amine derivative. This amine is then reacted with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using large reactors and automated systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(8-methoxyquinolin-5-yl)-4-methylbenzamide can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or nitrating agents.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: N-(8-methoxyquinolin-5-yl)-4-methylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets. It serves as a model compound for investigating the mechanisms of action of quinoline-based drugs.

Medicine: this compound has potential applications in medicinal chemistry. It is being explored for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(8-methoxyquinolin-5-yl)-4-methylmorpholine-2-carboxamide
  • N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide
  • (8-methoxyquinolin-5-yl)boronic acid

Comparison: N-(8-methoxyquinolin-5-yl)-4-methylbenzamide is unique due to its specific structure, which combines the quinoline moiety with a benzamide group. This combination imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of the methoxy group on the quinoline ring can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

N-(8-methoxyquinolin-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-5-7-13(8-6-12)18(21)20-15-9-10-16(22-2)17-14(15)4-3-11-19-17/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOCFDITXBJPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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